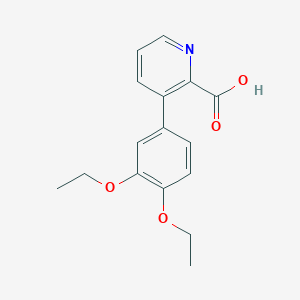
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as BCTC, and it is a potent and selective antagonist of the transient receptor potential channel TRPA1.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves its binding to the TRPA1 channel and blocking its activity. This results in the inhibition of calcium influx and the downstream signaling pathways that are involved in pain sensation, inflammation, and respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide are mainly related to its antagonistic effects on the TRPA1 channel. This compound has been shown to reduce pain sensation, inflammation, and respiratory disorders in various animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide in lab experiments include its high potency and selectivity for the TRPA1 channel, which allows for specific targeting of this channel in various physiological and pathological processes. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide. These include:
1. Further studies on the safety and efficacy of this compound in humans.
2. Development of new derivatives of this compound with improved potency and selectivity for the TRPA1 channel.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and neurological disorders.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies.
5. Development of new methods for the synthesis of this compound that are more efficient and cost-effective.
In conclusion, 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry and pharmacology. Further research is needed to fully understand its safety and efficacy in humans and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves a multi-step process that starts with the preparation of 2-bromo-5-nitropyridine. This compound is then subjected to a reduction reaction with a palladium catalyst to produce 2-bromo-5-aminopyridine. The final step involves the reaction of 2-bromo-5-aminopyridine with 1-tert-butyl-4-piperidone and the use of a coupling reagent to produce 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide.
Scientific Research Applications
The scientific research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide has mainly focused on its potential applications in the field of medicinal chemistry and pharmacology. This compound has been shown to have potent and selective antagonistic effects on the TRPA1 channel, which is involved in various physiological and pathological processes, including pain sensation, inflammation, and respiratory disorders.
properties
IUPAC Name |
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c1-15(2,3)19-9-6-11(7-10-19)18-14(20)13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKISHYFDUHTTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)




![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
